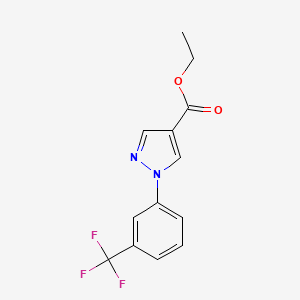
Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group and the pyrazole ring makes it an interesting subject for research in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by esterification with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various esters or amides.
Scientific Research Applications
Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. This can result in various pharmacological effects, including inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
- 1-Phenethyl-3-(3-(trifluoromethyl)phenyl)thiourea
- S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea
- Berotralstat
Comparison: Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of the pyrazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher stability, better bioavailability, and more potent biological activity .
Properties
Molecular Formula |
C13H11F3N2O2 |
|---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
ethyl 1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)9-7-17-18(8-9)11-5-3-4-10(6-11)13(14,15)16/h3-8H,2H2,1H3 |
InChI Key |
NOFCUYWWBUESFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















